ethyl 5-[({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate
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Overview
Description
ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a tetrazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via cycloaddition reactions involving azides and nitriles. The furan ring can be introduced through a series of electrophilic aromatic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the tetrazole can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield amines.
Scientific Research Applications
ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The overall effect is determined by the specific biological context and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE lies in its combination of a furan ring and a tetrazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 5-[[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H19N5O4/c1-3-26-18(25)15-9-8-14(27-15)10-19-16(24)11-23-21-17(20-22-23)13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,19,24) |
InChI Key |
CFWIEALNHJCVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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